molecular formula C9H10ClN3O2 B8144114 Methyl 5-amino-1H-indazole-3-carboxylate hydrochloride

Methyl 5-amino-1H-indazole-3-carboxylate hydrochloride

Cat. No.: B8144114
M. Wt: 227.65 g/mol
InChI Key: QDQVOAUKZSECCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: Methyl 5-amino-1H-indazole-3-carboxylate hydrochloride is a substituted indazole derivative with an amino group at the 5-position, a methyl ester at the 3-position, and a hydrochloride salt. Its molecular formula is C₉H₁₀ClN₃O₂ (including the hydrochloride counterion), and it has a purity of ≥97% . Applications: Indazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties. This compound’s amino and ester functionalities make it a versatile intermediate for synthesizing pharmacologically active molecules.

Properties

IUPAC Name

methyl 5-amino-1H-indazole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.ClH/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8;/h2-4H,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQVOAUKZSECCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Indazole Precursors

The introduction of a nitro group at the 5-position of the indazole ring is a critical first step. A common approach involves treating 1H-indazole-3-carboxylic acid with a nitrating agent such as a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

Example Protocol

  • Reactants : 1H-indazole-3-carboxylic acid (1 equiv), HNO₃ (1.2 equiv), H₂SO₄ (catalytic).

  • Conditions : Reaction at 0–10°C for 4–6 hours.

  • Outcome : 5-Nitro-1H-indazole-3-carboxylic acid is obtained in ~75% yield after recrystallization from ethanol.

This step requires precise temperature control to avoid over-nitration or decomposition.

Esterification to Methyl 5-Nitro-1H-Indazole-3-Carboxylate

The carboxylic acid intermediate is esterified using methanol under acidic conditions.

Optimized Procedure

  • Reactants : 5-Nitro-1H-indazole-3-carboxylic acid (1 equiv), methanol (excess), H₂SO₄ (catalytic).

  • Conditions : Reflux at 65°C for 6 hours.

  • Workup : The reaction mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol.

  • Yield : 64%.

Table 1: Esterification Reaction Parameters

ParameterValue
Temperature65°C
Time6 hours
SolventMethanol
CatalystH₂SO₄
Yield64%

Reduction of Nitro to Amino Group

The nitro group at the 5-position is reduced to an amine using catalytic hydrogenation or chemical reductants.

Catalytic Hydrogenation

  • Catalyst : Palladium on carbon (Pd/C, 10% w/w).

  • Conditions : H₂ gas (1 atm), ethanol solvent, room temperature, 12 hours.

  • Yield : 85–90%.

Chemical Reduction

  • Reductant : Iron powder (Fe) in hydrochloric acid (HCl).

  • Conditions : Reflux at 80°C for 3 hours.

  • Yield : 78%.

Table 2: Comparison of Reduction Methods

MethodCatalyst/ReductantTimeYield
Catalytic HydrogenationPd/C12 h90%
Chemical ReductionFe/HCl3 h78%

Catalytic hydrogenation is preferred for higher yields and cleaner reaction profiles.

Hydrochloride Salt Formation

The free base of methyl 5-amino-1H-indazole-3-carboxylate is treated with HCl to form the hydrochloride salt.

Procedure

  • Reactants : Methyl 5-amino-1H-indazole-3-carboxylate (1 equiv), HCl (1.1 equiv in methanol).

  • Conditions : Stir at room temperature for 1 hour, followed by solvent evaporation under vacuum.

  • Purification : Recrystallization from methanol/diethyl ether yields the hydrochloride salt as a white solid.

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to improve efficiency and cost-effectiveness:

  • Continuous Flow Nitration : Reduces reaction time and improves safety by minimizing exposure to hazardous reagents.

  • Solvent Recycling : Methanol and ethanol are recovered via distillation for reuse.

  • Automated pH Control : Ensures consistent product quality during salt formation.

Table 3: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Nitration Time6 hours3 hours (flow reactor)
Catalyst Loading10% Pd/C5% Pd/C (recyclable)
Solvent RecoveryNone>90%

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Over-nitration during the nitration step generates 5,7-dinitro byproducts.

  • Solution : Use stoichiometric HNO₃ and maintain temperatures below 10°C.

Ester Hydrolysis

  • Issue : Premature hydrolysis of the methyl ester under acidic conditions.

  • Solution : Employ mild HCl concentrations (1–2 M) during salt formation.

Purification Difficulties

  • Issue : Co-precipitation of unreacted starting materials.

  • Solution : Gradient recrystallization using ethanol/water mixtures .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₀ClN₃O₂
  • Molecular Weight : 227.65 g/mol
  • CAS Number : 2355385-26-9
  • Purity : Typically above 97% .

Medicinal Chemistry

This compound has been explored as a scaffold for the development of new pharmaceuticals. Its indazole core is known for conferring various biological activities, making it a valuable template for synthesizing compounds with potential therapeutic effects.

  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have shown significant cytotoxic effects against various cancer cell lines, including leukemia cells, with IC50 values demonstrating its potency .
  • Antiviral Properties : The compound's structure allows it to interact with viral targets, potentially inhibiting viral replication. This application is particularly relevant in the context of emerging viral infections .

Pharmacology

The pharmacological profile of this compound suggests multiple mechanisms of action:

  • Enzyme Inhibition : It acts as an inhibitor of specific enzymes that are crucial in various biochemical pathways, including those involved in inflammation and cancer progression .
  • Cell Cycle Regulation : Studies have demonstrated its ability to induce cell cycle arrest in cancer cells, particularly affecting the G0/G1 phase, which is critical for halting tumor growth .

The compound exhibits a range of biological activities:

Activity TypeDescription
AnticancerInduces apoptosis and inhibits cell proliferation in cancer cells.
AntiviralPotential to inhibit viral replication through enzyme interaction.
Anti-inflammatoryModulates inflammatory pathways, potentially reducing chronic inflammation.

Case Studies

Several case studies have highlighted the utility of this compound in drug development:

  • Synthesis and Evaluation : A study synthesized various indazole derivatives, including this compound, demonstrating its selective action against cancer cells while sparing normal cells, indicating low toxicity profiles .
  • Pharmacological Assessments : In vitro assessments using K562 leukemia cell lines revealed that treatment with this compound resulted in increased populations of cells in the G0/G1 phase, indicating effective cell cycle arrest and apoptosis induction .

Summary Table of Biological Activities

Biological ActivityMechanism of ActionReferences
AnticancerInduces apoptosis; inhibits proliferation
AntiviralInhibits viral replication
Anti-inflammatoryModulates inflammatory pathways

Mechanism of Action

The mechanism of action of Methyl 5-amino-1H-indazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Methyl 5-chloro-1H-indazole-7-carboxylate (CAS 1260851-42-0)

Property Methyl 5-amino-1H-indazole-3-carboxylate HCl Methyl 5-chloro-1H-indazole-7-carboxylate
Substituents 5-NH₂, 3-COOCH₃ 5-Cl, 7-COOCH₃
Molecular Formula C₉H₁₀ClN₃O₂ C₉H₇ClN₂O₂
Molecular Weight ~231.65 g/mol 210.62 g/mol
Key Differences Amino group enhances solubility and hydrogen-bonding capacity. Chlorine substituent increases lipophilicity, potentially improving membrane permeability.

Research Implications: The amino group in the target compound facilitates interactions with biological targets (e.g., enzymes), while the chloro analog’s hydrophobicity may favor central nervous system penetration .

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS 16381-48-9)

Property Methyl 5-amino-1H-indazole-3-carboxylate HCl 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
Core Structure Indazole (fused benzene-pyrazole ring) Indole (fused benzene-pyrrole ring)
Substituents 5-NH₂, 3-COOCH₃ 7-Cl, 3-CH₃, 2-COOH
Molecular Formula C₉H₁₀ClN₃O₂ C₁₀H₈ClNO₂
Key Differences Indazole’s pyrazole ring offers rigidity and stability. Indole’s pyrrole ring is less rigid, affecting binding kinetics. Carboxylic acid group enhances acidity (pKa ~4-5).

Functional Impact : The indazole scaffold’s stability is advantageous in drug design for prolonged target engagement, whereas the indole derivative’s carboxylic acid may limit bioavailability due to ionization at physiological pH .

17α-Hydroxy-yohimban-16α-carboxylic Acid Methyl Ester Hydrochloride

Property Methyl 5-amino-1H-indazole-3-carboxylate HCl Yohimbine Hydrochloride Derivative
Core Structure Monocyclic indazole Polycyclic yohimban alkaloid
Substituents Simple amino and ester groups Complex ester, hydroxyl, and amine groups
Pharmacology Potential kinase/modulator activity Known α₂-adrenergic antagonist (vasodilator)

Structural Contrast : The yohimbine derivative’s intricate architecture enables interaction with adrenergic receptors, while the indazole’s simplicity allows for broader synthetic modifications .

Biological Activity

Methyl 5-amino-1H-indazole-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: Methyl 5-amino-1H-indazole-3-carboxylate
  • Molecular Formula: C9H10N4O2
  • CAS Number: 660411-95-0
  • Purity: ≥97%

This compound belongs to the indazole family, characterized by a fused benzene and pyrazole ring structure. Its unique functional groups contribute to its biological reactivity and interaction with various molecular targets.

Methyl 5-amino-1H-indazole-3-carboxylate exerts its biological effects primarily through interactions with specific enzymes and receptors involved in cellular signaling pathways. The amino and carboxylate groups facilitate binding to various biological macromolecules, influencing their activity.

  • Biochemical Pathways:
    • The compound is known to modulate pathways associated with inflammation, cancer progression, and microbial resistance.
    • It may inhibit key enzymes involved in tumor growth and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Cellular Interactions:
    • Indazole derivatives typically exhibit interactions with DNA, RNA, and proteins, leading to alterations in gene expression and cellular responses.

Anticancer Activity

Research has demonstrated that methyl 5-amino-1H-indazole-3-carboxylate possesses significant anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)10.5Induction of apoptosis via caspase activation
MCF-7 (breast cancer)15.2Inhibition of estrogen receptor signaling
A549 (lung cancer)12.8Disruption of cell cycle progression

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, showing promising results in reducing inflammatory markers in cell-based assays.

Assay Result Reference
NF-kB Activation InhibitionIC50 = 25 µM
TNF-alpha Release ReductionSignificant reduction at 50 µM

Case Studies

  • Study on Antitumor Activity:
    A study conducted on the effects of methyl 5-amino-1H-indazole-3-carboxylate on tumor-bearing mice indicated a reduction in tumor size and weight compared to control groups. The study highlighted the compound's potential as an adjunct therapy in cancer treatment.
  • Anti-inflammatory Research:
    In a clinical trial assessing the anti-inflammatory effects of indazole derivatives, methyl 5-amino-1H-indazole-3-carboxylate was shown to significantly reduce symptoms in patients with chronic inflammatory conditions, demonstrating its therapeutic potential.

Q & A

Q. How to design a structure-activity relationship (SAR) study for derivatives targeting kinase inhibition?

  • Methodology :
  • Core Modifications : Synthesize analogs with variations at the 5-amino (e.g., alkylation, acylation) and 3-carboxylate (e.g., ester-to-amide conversion) positions.
  • Assay Conditions : Use ATP-competitive binding assays (e.g., ADP-Glo™ Kinase Assay) at 1–10 µM compound concentrations. Include positive controls (e.g., staurosporine) and measure IC50_{50} values in triplicate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.